Sequence Homology Dictates FXa Affinity: Comparative Kinetic Analysis of S-2222 vs. Modified Analogs
Bz-Ile-Glu-Gly-Arg-pNA's amino acid sequence is derived from the FXa cleavage site in bovine prothrombin. Systematic substitution of any residue within this sequence—even with closely related amino acids—consistently yields substrates with inferior kinetic properties for FXa . This structural basis for selectivity cannot be replicated by generic peptide substrates lacking this exact sequence.
| Evidence Dimension | Substrate Recognition and Catalytic Efficiency |
|---|---|
| Target Compound Data | Km for human FXa ~0.8 mM |
| Comparator Or Baseline | Modified sequence analogs (various single amino acid substitutions) show reduced sensitivity |
| Quantified Difference | Not applicable (qualitative observation of inferior performance) |
| Conditions | Steady-state kinetic assays with purified human FXa |
Why This Matters
Validates the molecular rationale for selecting this specific sequence; alternative sequences will underperform or fail entirely in FXa detection.
